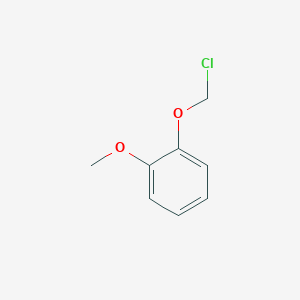
1-(Chloromethoxy)-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethoxy)anisole: is an organic compound that belongs to the class of anisoles, which are ethers containing a methoxy group attached to a benzene ring. This compound is characterized by the presence of a chloromethoxy group (-OCH2Cl) attached to the benzene ring. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethoxy)anisole can be achieved through several methods. One common method involves the reaction of anisole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced to the methoxybenzene ring.
Industrial Production Methods: In industrial settings, the production of 2-(Chloromethoxy)anisole may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps for purification and isolation of the desired product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethoxy)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(Hydroxymethoxy)anisole.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethoxy group can yield methoxybenzene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: 2-(Hydroxymethoxy)anisole.
Oxidation: 2-(Formylmethoxy)anisole or 2-(Carboxymethoxy)anisole.
Reduction: Methoxybenzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Chloromethoxy)anisole is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chloromethoxy groups on biological systems. It may also be used in the development of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. It can be used as a precursor in the synthesis of drug candidates with specific pharmacological properties.
Industry: In the industrial sector, 2-(Chloromethoxy)anisole is used in the production of specialty chemicals, including fragrances and flavoring agents. It is also employed in the manufacture of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethoxy)anisole involves its interaction with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-donating methoxy group, which enhances the nucleophilicity of the benzene ring.
Comparación Con Compuestos Similares
Anisole (Methoxybenzene): Anisole is a simpler compound with a methoxy group attached to the benzene ring. It is less reactive compared to 2-(Chloromethoxy)anisole due to the absence of the chloromethoxy group.
2-Chloroanisole: This compound has a chlorine atom directly attached to the benzene ring, making it more reactive in electrophilic substitution reactions compared to anisole.
4-(Chloromethoxy)anisole: Similar to 2-(Chloromethoxy)anisole, but with the chloromethoxy group attached to the para position of the benzene ring.
Uniqueness: 2-(Chloromethoxy)anisole is unique due to the presence of both a methoxy and a chloromethoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and chemical properties, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H9ClO2 |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-2-methoxybenzene |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-4-2-3-5-8(7)11-6-9/h2-5H,6H2,1H3 |
Clave InChI |
SROGREVEVXTBRA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



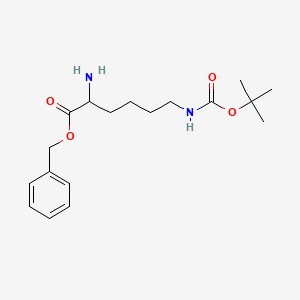
![(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine](/img/structure/B13696072.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)
![5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B13696089.png)
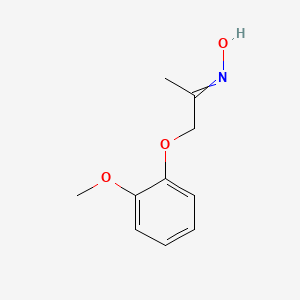
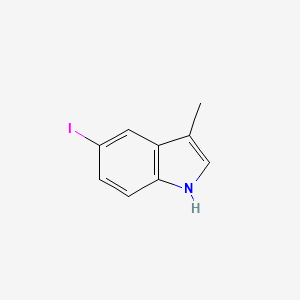

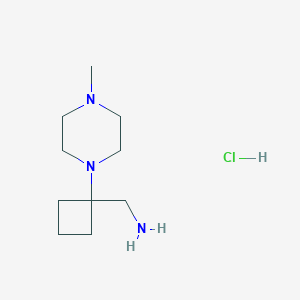

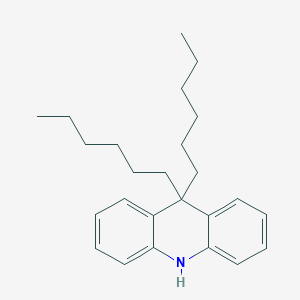
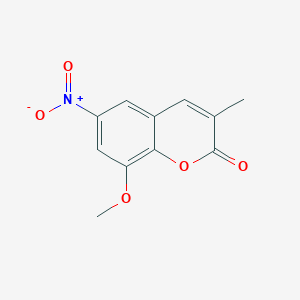
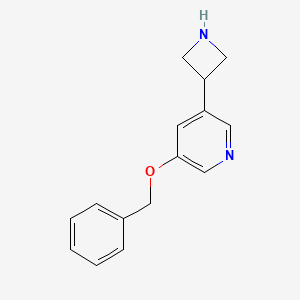
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
